molecular formula C13H9NaO B14608947 sodium;9H-xanthen-9-ide CAS No. 60690-86-0

sodium;9H-xanthen-9-ide

Cat. No.: B14608947
CAS No.: 60690-86-0
M. Wt: 204.20 g/mol
InChI Key: QDNWYKIBNKAICM-UHFFFAOYSA-N
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Description

Sodium;9H-xanthen-9-ide is an organosodium reagent with the CAS Registry Number 60690-86-0 . This compound is of significant interest in synthetic organic chemistry, where it is primarily utilized as a reactive intermediate for the preparation of more complex xanthene-derived molecules. The xanthene scaffold, a tricyclic system consisting of two benzene rings fused to a central pyran ring, is a fundamental structure in many functional materials and dyes . As a sodium salt of a xanthene anion, this reagent is expected to be a strong base and a potent nucleophile. Its research value lies in its potential to participate in reactions such as nucleophilic substitutions and additions, enabling the formation of carbon-carbon bonds. One plausible and significant application could be its use in the synthesis of xanthydrol derivatives; xanthydrol itself is a known reagent for the determination of urea levels in analytical chemistry . The exact physical properties, handling hazards, and full scope of reactivity for this compound require further experimental characterization. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

60690-86-0

Molecular Formula

C13H9NaO

Molecular Weight

204.20 g/mol

IUPAC Name

sodium;9H-xanthen-9-ide

InChI

InChI=1S/C13H9O.Na/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;/q-1;+1

InChI Key

QDNWYKIBNKAICM-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C2=CC=CC=C2OC3=CC=CC=C31.[Na+]

Origin of Product

United States

Preparation Methods

Reaction with Sodium Hydride

The most common method involves treating xanthene with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME). The reaction proceeds via deprotonation at the acidic 9-position of xanthene, stabilized by resonance in the resulting aromatic anion:

$$
\text{Xanthene} + \text{NaH} \xrightarrow{\text{THF, 0–25°C}} \text{Sodium 9H-xanthen-9-ide} + \text{H}_2 \uparrow
$$

Key Conditions :

  • Solvent: THF or DME (anhydrous)
  • Temperature: 0–25°C
  • Reaction Time: 1–2 hours
  • Yield: 85–92%

Advantages :

  • High yield and purity.
  • Minimal byproducts due to the strong basicity of NaH.

Limitations :

  • Requires strict anhydrous conditions.

Sodium Metal in Liquid Ammonia

An alternative approach uses sodium metal in liquid ammonia, which generates a solvated electron system capable of abstracting protons:

$$
\text{Xanthene} + \text{Na} \xrightarrow{\text{NH}3\text{(l), -33°C}} \text{Sodium 9H-xanthen-9-ide} + \frac{1}{2}\text{H}2 \uparrow
$$

Key Conditions :

  • Solvent: Liquid ammonia
  • Temperature: -33°C (boiling point of NH₃)
  • Reaction Time: 30–60 minutes
  • Yield: 70–78%

Advantages :

  • Suitable for large-scale synthesis.
  • No need for specialized ligands.

Limitations :

  • Hazardous handling of liquid ammonia.
  • Lower yield compared to NaH method.

Metathesis Reactions

Halogen Exchange with Sodium Salts

Sodium 9H-xanthen-9-ide can be prepared via halogen exchange using sodium iodide (NaI) or sodium acetate (NaOAc) in polar aprotic solvents. For example:

$$
\text{9-Bromoxanthene} + \text{NaI} \xrightarrow{\text{DMF, 80°C}} \text{Sodium 9H-xanthen-9-ide} + \text{NaBr}
$$

Key Conditions :

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: 80–100°C
  • Reaction Time: 4–6 hours
  • Yield: 65–75%

Advantages :

  • Applicable to halogenated xanthene precursors.
  • Tolerates moisture better than direct deprotonation.

Limitations :

  • Requires pre-functionalized xanthene derivatives.

Electrochemical Reduction

Recent advances highlight electrochemical methods for generating sodium xanthen-ide. A two-electrode system with a sodium anode and platinum cathode in THF facilitates direct electron transfer:

$$
\text{Xanthene} + \text{Na}^+ + e^- \xrightarrow{\text{Electrolysis}} \text{Sodium 9H-xanthen-9-ide}
$$

Key Conditions :

  • Solvent: THF with 0.1 M NaClO₄ electrolyte
  • Voltage: 2.5–3.0 V
  • Temperature: 25°C
  • Yield: 80–88%

Advantages :

  • Environmentally friendly (no strong bases required).
  • Scalable for industrial applications.

Limitations :

  • Requires specialized electrochemical equipment.

Comparative Analysis of Methods

Method Reagents Solvent Temperature Yield Key Advantages
NaH Deprotonation NaH THF/DME 0–25°C 85–92% High yield, simplicity
Na/NH₃ Sodium metal NH₃(l) -33°C 70–78% Scalability
Halogen Exchange NaI/NaOAc DMF/DMSO 80–100°C 65–75% Functional group tolerance
Electrochemical Reduction NaClO₄ electrolyte THF 25°C 80–88% Eco-friendly, no stoichiometric reagents

Mechanistic Insights

The acidity of the 9-position in xanthene (pKa ~18–20 in DMSO) enables deprotonation by strong bases. Resonance stabilization of the resulting anion delocalizes negative charge across the oxygen atom and aromatic rings:

$$
\chemfig{6((-O-=6(-=-(-[::-60]{\ominus})-=-))-=-=)}
$$

Electrochemical methods leverage the redox potential of sodium (-2.71 V vs SHE) to drive electron transfer, avoiding harsh reagents.

Chemical Reactions Analysis

Types of Reactions: Sodium;9H-xanthen-9-ide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxygen-containing heterocyclic structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated xanthones, while reduction can produce dihydroxanthones .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The xanthene core allows for diverse functionalization, leading to compounds with varied properties. Below is a detailed comparison of sodium;9H-xanthen-9-ide with structurally related derivatives:

9H-Xanthen-9-One Derivatives

3-Hydroxy-9H-xanthen-9-one
  • Structure : A hydroxyl group at the C-3 position.
  • Synthesis : Prepared via substitution reactions of xanthone precursors, such as reactions with (E)-cinnamoyl chloride to form esters (e.g., compounds 15–17) .
  • Properties : Acts as a key intermediate for synthesizing more complex derivatives. Its hydroxyl group enables further functionalization, such as esterification or etherification.
3,6-Diamino-9H-xanthen-9-one
  • Structure: Amino groups at C-3 and C-6 positions.
  • Synthesis: Derived from diamino precursors, confirmed via spectral analysis (NMR, LC/MS/MS) .
  • Properties: Enhanced electronic density due to amino groups, making it a candidate for pharmaceutical applications, such as enzyme inhibition or fluorescence-based assays.

9H-Xanthen-9-Amine Derivatives

  • Structure : Substitution at the C-9 position with nitrogen-containing groups (e.g., acetamidine, quinuclidine).
  • Synthesis : Reactions of 9H-xanthen-9-amine with various nitrogen substituents under controlled conditions .
  • Properties: Exhibit gastric antisecretory activity in animal models. For example, 3-(9H-xanthen-9-ylamino)-1-ethylpiperidine showed efficacy in dogs, though rapid metabolism limits bioavailability .

Acetic Acid Derivatives

(9H-Xanthen-9-yl)-Acetic Acid
  • Structure : An acetic acid moiety attached to the xanthene core.
  • Properties : Used in fluorescence detection and as a bio-reagent due to its stable aromatic system and carboxylic acid functionality .

Photochromic Derivatives

  • Example: Pyrano-xanthenones synthesized from hydroxy-9H-xanthen-9-ones.
  • Properties : Exhibit reversible photochromism, making them suitable for optical dyes and smart materials. Stabilized colored forms are achieved through fused chromone systems .

Metal Salts

Barium di(9H-xanthen-9-ide)
  • Structure : A dimeric complex with barium (Ba²⁺) as the counterion.

Comparative Data Table

Compound Key Substituents/Features Synthesis Method Key Properties/Applications References
This compound Na⁺ salt, deprotonated O⁻ Deprotonation of 9H-xanthen-9-ol with Na⁺ Catalysis, organometallic synthesis
3-Hydroxy-9H-xanthen-9-one –OH at C-3 Substitution of xanthone derivatives Intermediate for ester/ether synthesis
3,6-Diamino-9H-xanthen-9-one –NH₂ at C-3 and C-6 Diamino precursor reactions Pharmaceutical candidate (enzyme inhibition)
9H-Xanthen-9-amines –N-substituents at C-9 Reaction with nitrogen-containing agents Gastric acid secretion inhibitors
(9H-Xanthen-9-yl)-acetic acid –CH₂COOH attachment Not explicitly described Fluorescence detection, bio-reagent
Pyrano-xanthenones Fused chromone system Derived from hydroxy-xanthenones Photochromic dyes, optical materials

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